molecular formula C11H12ClN3O B7557171 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline

5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline

Cat. No. B7557171
M. Wt: 237.68 g/mol
InChI Key: OTROMXWJLRVNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPMA is a pyrazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, studies have shown that 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can inhibit the activity of certain enzymes and proteins, leading to various physiological effects. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can inhibit the growth of cancer cells, fungi, and bacteria. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to modulate the activity of enzymes and proteins, leading to various physiological effects. In vivo studies have shown that 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline can reduce inflammation, improve cognitive function, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis, stability, and potential applications in various fields. However, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline also has some limitations, including its potential toxicity and lack of detailed information on its mechanism of action.

Future Directions

5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has several potential future directions for research. These include further studies on its mechanism of action, its potential use as an anticancer agent, and its potential use in the synthesis of new materials. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline also has potential applications in drug delivery systems, nanotechnology, and other fields.
Conclusion
In conclusion, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is a pyrazole-based compound that has potential applications in various fields. Its ease of synthesis, stability, and potential applications make it an attractive compound for scientific research. Further studies on its mechanism of action and potential applications are needed to fully understand its potential.

Synthesis Methods

5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been synthesized using various methods, including the reaction of 5-chloro-2-methoxyaniline with 1H-pyrazole-5-carbaldehyde in the presence of a base. Another method involves the reaction of 5-chloro-2-methoxyaniline with 1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent. The synthesis of 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been achieved using microwave-assisted synthesis and other methods.

Scientific Research Applications

5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has shown potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its anticancer, antifungal, and antibacterial properties. 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. In biochemistry, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its role in modulating the activity of enzymes and proteins. In material science, 5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been studied for its potential use in the synthesis of new materials.

properties

IUPAC Name

5-chloro-2-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-16-11-3-2-8(12)6-10(11)13-7-9-4-5-14-15-9/h2-6,13H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTROMXWJLRVNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-Pyrazol-3-yl)methyl)-5-chloro-2-methoxyaniline

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